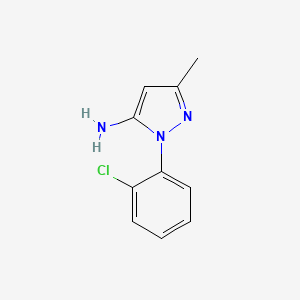

1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Méthodes De Préparation

The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate for Drug Synthesis

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of this compound exhibit potent anti-inflammatory activities while maintaining a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Case Study: Anti-inflammatory Agents

A study focused on synthesizing novel pyrazolone derivatives demonstrated that compounds based on this compound exhibited significant anti-inflammatory properties. The pharmacological evaluation showed that these compounds had good analgesic effects with better gastrointestinal tolerance, making them promising candidates for further development .

Agricultural Chemicals

Formulation of Pesticides and Herbicides

In agriculture, this compound is employed in formulating agrochemicals , particularly pesticides and herbicides. Its selective action against specific pests helps minimize environmental impacts while enhancing crop protection .

Research Insights

Research has shown that pyrazole derivatives can effectively target pest species, thereby improving the efficacy of agricultural practices without harming beneficial organisms .

Material Science

Development of Advanced Materials

The compound finds applications in material science , particularly in developing advanced materials such as polymers and coatings. These materials are engineered to enhance durability and resistance to environmental factors, making them suitable for various industrial applications .

Innovative Coatings

Recent studies have explored the use of pyrazole derivatives in creating coatings that provide protective barriers against corrosion and wear, which is crucial in industries such as automotive and aerospace .

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding . This research aids in understanding biological processes and disease mechanisms, particularly in the context of inflammatory diseases and cancer .

Case Study: Receptor Binding Studies

A notable study investigated the binding affinity of pyrazole derivatives to specific receptors involved in inflammatory pathways. The results indicated that these compounds could modulate receptor activity, providing insights into potential therapeutic applications .

Diagnostic Tools

Development of Imaging Agents

The compound is also being explored for its potential in developing diagnostic agents , particularly for innovative imaging techniques. Its chemical properties allow it to function effectively as a contrast agent in various imaging modalities, improving the detection and monitoring of health conditions .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Potent anti-inflammatory and analgesic properties with improved safety profiles |

| Agriculture | Formulation of agrochemicals | Effective against specific pests with minimal environmental impact |

| Material Science | Development of advanced materials | Enhanced durability and resistance properties |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Modulation of receptor activity linked to inflammatory diseases |

| Diagnostic Tools | Development of imaging agents | Improved detection capabilities through innovative contrast agents |

Mécanisme D'action

The mechanism of action of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparaison Avec Des Composés Similaires

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Another related compound with distinct pharmacological activities.

Activité Biologique

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions, leading to various biological effects including:

- Inhibition of cell proliferation

- Modulation of immune responses

These interactions can result in therapeutic effects against various diseases, particularly infections and cancers.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A comparative analysis of various derivatives shows promising results:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 85 |

| 4a | 0.50 | 0.55 | 78 |

| 5a | 0.45 | 0.50 | 80 |

Table: Antimicrobial activity of selected pyrazole derivatives against pathogenic isolates .

The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization:

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H23 | 4.22 |

| HCT-15 | 5.33 |

| MCF-7 | 3.46 |

Table: Cytotoxic activity of selected pyrazole derivatives on various cancer cell lines .

The mechanism involves downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax, indicating a potential for inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting its potential application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including the target compound, revealing significant antibacterial activity against multiple strains .

- Cytotoxicity Studies : Research on cancer cell lines demonstrated that certain derivatives exhibited potent cytotoxic effects, with IC50 values indicating strong inhibition of cell proliferation .

- Mechanistic Insights : Molecular docking studies suggested that these compounds could serve as lead inhibitors targeting bacterial DNA synthesis and other critical pathways involved in cancer progression .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHWUVVKRUUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.